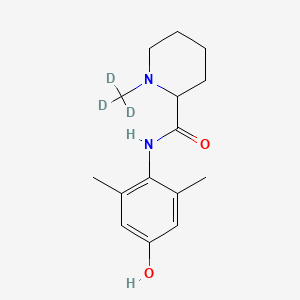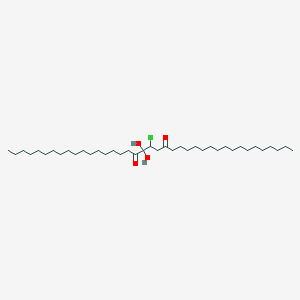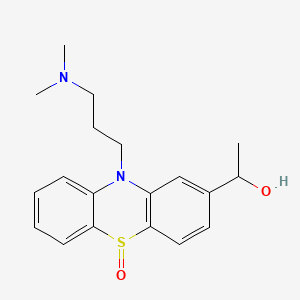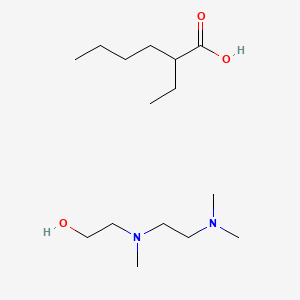
D-arabinose-5-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-arabinose-5-13C is a labelled form of D-Arabinose . D-Arabinose is an inhibitor of the enzyme glucose dehydrogenase . It is a monosaccharide and a main source of energy in the form of ATP for living organisms .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.12 g/mol . It is a solid substance that should be stored at 4° C . The exact mass and monoisotopic mass are 151.05617825 g/mol . It has a topological polar surface area of 98 Ų .
Aplicaciones Científicas De Investigación
Biosynthesis in Mycobacteria
D-arabinose is a major sugar in the cell wall polysaccharides of Mycobacterium tuberculosis and other mycobacterial species. The biosynthesis and activation of D-arabinose are considered potential sites for drug intervention since D-arabinose is not found in mammalian cells, and the cell wall arabinomannan and/or arabinogalactan are essential for cell survival. Understanding the biosynthetic pathway of D-arabinose from D-glucose is crucial for exploring new therapeutic avenues (Klutts et al., 2002).
Role in Cell Wall Biosynthesis
The enzyme 3-deoxy-D-manno-octulosonic acid 8-phosphate synthase catalyzes the condensation of D-arabinose 5-phosphate with phosphoenolpyruvate, leading to the formation of 3-deoxy-D-manno-octulosonic acid 8-phosphate (KDO 8-P), found only in Gram-negative bacteria. This compound is required for lipid A maturation and cellular growth, marking it as a significant element in bacterial cell wall biosynthesis and a potential target for antimicrobial agents (Dotson et al., 1995).
Enzymatic Pathways and Drug Targets
D-arabinose plays a role in enzymatic pathways, such as the conversion of phosphoribose diphosphate to decaprenyl phosphate, leading to the formation of decaprenylphosphoryl-5-phosphoribose. This enzyme, 5-phospho-α-d-ribose-1-diphosphate:decaprenyl-phosphate 5-phosphoribosyltransferase, is essential for the growth of M. tuberculosis, making it a promising target for the development of new tuberculosis drugs (Huang et al., 2005).
Metabolic Transformations and Isomerization
D-arabinose-5-phosphate is involved in complex metabolic transformations and isomerization processes. For instance, D-phosphoarabinoisomerase interconverts D-arabinose 5-phosphate and D-ribulose 5-phosphate, highlighting its role in the metabolic origin of the precursor for 2-keto-3-deoxyoctonate (KDO), a constituent in the cell wall lipopolysaccharide of certain bacteria. These processes provide insights into the utilization and transformation of D-arabinose in bacterial metabolism (Lim & Cohen, 1966).
Safety and Hazards
When handling D-arabinose-5-13C, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Direcciones Futuras
While specific future directions for D-arabinose-5-13C are not mentioned in the search results, research on arabinose and related sugars continues to be of interest. For example, natural sugar molecules such as xylose and arabinose exhibit sweetness profiles similar to sucrose, which makes them a valuable alternative in low-calorie foods as well as excipients or cocrystallization agents in pharmaceutical formulations .
Mecanismo De Acción
Target of Action
D-arabinose-5-13C primarily targets cancer cells, particularly breast cancer cells . The compound’s role is to inhibit the proliferation of these cells .
Mode of Action
This compound interacts with its targets by inducing autophagy, a cellular process that removes unnecessary or dysfunctional components . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest . Specifically, this compound exposure results in G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .
Biochemical Pathways
This compound affects the p38 MAPK signaling pathway . This pathway is involved in cellular responses to a variety of external stress signals. This compound is positively associated with autophagy and the activation of the p38 MAPK signaling pathway in breast cancer cells .
Pharmacokinetics
It is known that this compound is a stable compound , which suggests that it may have suitable bioavailability for therapeutic applications.
Result of Action
The action of this compound leads to significant molecular and cellular effects. It dramatically inhibits the proliferation of cells in a dose-dependent manner . This inhibition is relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins . In vivo treatment with this compound could significantly inhibit xenograft growth of breast cancer cells .
Análisis Bioquímico
Biochemical Properties
D-arabinose-5-13C interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of filamentous fungi and xylose-fermenting yeasts, where it is metabolized into xylulose-5-P via an oxidoreductive pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell cycle arrest in breast cancer cells by promoting autophagy via the p38 MAPK signaling pathway . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been found that D-arabinose can significantly inhibit the growth of breast cancer xenografts in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is metabolized into xylulose-5-P via an oxidoreductive pathway in filamentous fungi and xylose-fermenting yeasts . This process involves various enzymes and cofactors.
Propiedades
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-XGKUUUNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)
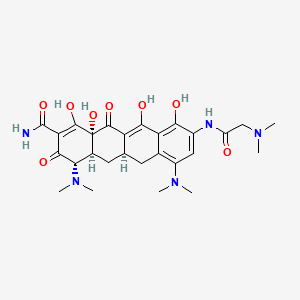

![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
